molecular formula C9H9ClN2O2 B13813760 3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine CAS No. 21038-17-5

3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine

Cat. No.: B13813760
CAS No.: 21038-17-5
M. Wt: 212.63 g/mol
InChI Key: OXMIHLGHUYDMCT-UHFFFAOYSA-N
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Description

3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with an appropriate carbamoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazines.

Scientific Research Applications

3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine: shares structural similarities with other benzoxazine derivatives, such as 3-carbamoyl-7-chloro-1,2-benzoxazine and 3-carbamoyl-7-chloro-1,4-benzoxazine.

    Other Heterocyclic Compounds: Compounds like 3-carbamoyl-7-chloro-1,2-benzothiazine and 3-carbamoyl-7-chloro-1,2-benzoxazole also share similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both carbamoyl and chloro functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

21038-17-5

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

7-chloro-1,4-dihydro-2,3-benzoxazine-3-carboxamide

InChI

InChI=1S/C9H9ClN2O2/c10-8-2-1-6-4-12(9(11)13)14-5-7(6)3-8/h1-3H,4-5H2,(H2,11,13)

InChI Key

OXMIHLGHUYDMCT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CON1C(=O)N)C=C(C=C2)Cl

Origin of Product

United States

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